Cas no 1805089-21-7 (2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine)

2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine
-
- インチ: 1S/C8H7ClF2INO/c1-14-8-4(7(10)11)2-5(12)6(3-9)13-8/h2,7H,3H2,1H3
- InChIKey: WUCQOUGALXUUCI-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(F)F)C(=NC=1CCl)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 187
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 22.1
2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029022791-500mg |
2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine |
1805089-21-7 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
Alichem | A029022791-1g |
2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine |
1805089-21-7 | 95% | 1g |
$2,779.20 | 2022-04-01 | |
Alichem | A029022791-250mg |
2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine |
1805089-21-7 | 95% | 250mg |
$960.40 | 2022-04-01 |
2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine 関連文献
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridineに関する追加情報
Recent Advances in the Study of 2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine (CAS: 1805089-21-7)
2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine (CAS: 1805089-21-7) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals targeting infectious diseases and cancer. Recent studies have highlighted its potential as a versatile building block in medicinal chemistry, owing to its unique structural features that allow for diverse functionalization.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound in the synthesis of novel kinase inhibitors. The researchers demonstrated that the iodine and chloromethyl groups in the pyridine ring facilitate efficient cross-coupling reactions, enabling the rapid generation of a library of potential drug candidates. The study reported a 70% yield in the Suzuki-Miyaura coupling reactions, underscoring the compound's utility in high-throughput synthesis.
In another recent investigation, scientists focused on the compound's role in the development of antimicrobial agents. The difluoromethyl group was found to enhance the metabolic stability of the resulting molecules, while the methoxy group contributed to improved solubility. These findings were published in Bioorganic & Medicinal Chemistry Letters, with the authors noting a significant reduction in bacterial growth rates for several Gram-positive pathogens.
Ongoing research is also examining the safety profile of 2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine. Preliminary toxicology studies indicate that the compound exhibits low acute toxicity in rodent models, with an LD50 greater than 500 mg/kg. However, further studies are required to fully assess its chronic effects and potential environmental impact.
The pharmaceutical industry has shown increasing interest in this compound, with several patent applications filed in 2023-2024 for its use in novel drug formulations. One notable application involves its incorporation into PROTAC (PROteolysis TArgeting Chimeras) molecules, where it serves as a linker between target protein binders and E3 ligase recruiters.
Future research directions include exploring the compound's potential in radiopharmaceuticals, leveraging the iodine atom for radioisotope labeling. Additionally, computational studies are being conducted to predict its reactivity patterns and optimize synthetic routes for large-scale production.
1805089-21-7 (2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine) 関連製品
- 14162-69-7(2-isobutylpiperidine;hydrochloride)
- 2228429-79-4(3-amino-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-1-one)
- 2090296-50-5(1-((1-Acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 2034440-88-3(N'-(5-chloro-2-cyanophenyl)-N-{5-(thiophen-3-yl)furan-2-ylmethyl}ethanediamide)
- 1823809-82-0(2-(2-Bromo-5-chlorophenyl)butanoic acid)
- 1048973-67-6(Bzo-chmoxizid)
- 2680858-80-2(6,6-dimethyl-5-{(prop-2-en-1-yloxy)carbonylamino}heptanoic acid)
- 2172505-44-9(2-(trimethyl-1H-pyrazol-5-yl)oxyacetic acid)
- 2228839-29-8(3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol)
- 303996-43-2(6-(4-Chlorobenzyl)sulfanylimidazo2,1-b1,3thiazole-5-carbonitrile)




